molecular formula C6H15Na3O12<br>C6H5Na3O7.5H2O<br>C6H7Na3O8 B051013 Citric acid trisodium salt hydrate, dnase, rnase and protease free, for molecular biology CAS No. 114456-61-0

Citric acid trisodium salt hydrate, dnase, rnase and protease free, for molecular biology

Cat. No. B051013
CAS RN: 114456-61-0
M. Wt: 276.08 g/mol
InChI Key: PKIDNTKRVKSLDB-UHFFFAOYSA-K
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Description

Citric acid trisodium salt hydrate is a product used in molecular biology, which is free from DNase, RNase, and protease . It is a white crystalline powder or crystal with a molecular formula of C6H5Na3O7 . It is often used in laboratories due to its properties .


Molecular Structure Analysis

The IUPAC name for citric acid trisodium salt hydrate is trisodium 2-hydroxypropane-1,2,3-tricarboxylate . The molecular formula is C6H5Na3O7 . The structure can be represented by the SMILES string [Na+].[Na+].[Na+].OC(CC([O-])=O)(CC([O-])=O)C([O-])=O .


Physical And Chemical Properties Analysis

Citric acid trisodium salt hydrate appears as a white crystalline powder or crystals . It has an assay of >=99.75% on dry substance . The loss on drying is between 12% to 13% . It is soluble in water .

Mechanism of Action

Target of Action

Citric acid trisodium salt hydrate, also known as trisodium citrate, primarily targets calcium ions in the blood . It acts as an allosteric modulator of acetyl-CoA carboxylase, the enzyme that regulates the conversion of acetyl-CoA to malonyl-CoA .

Mode of Action

Trisodium citrate works by chelating calcium ions in the blood, forming calcium citrate complexes . This interaction disrupts the blood clotting mechanism, making it a useful anticoagulant .

Biochemical Pathways

Trisodium citrate is involved in the tricarboxylic acid cycle (TCA cycle), also known as the citric acid cycle or Krebs cycle . This cycle is a series of chemical reactions that occur in the cells of higher plants, animals, and many microorganisms. It is essential for the oxidative metabolism of glucose and other simple sugars . The reactions take a molecule of citric acid (originating from glucose) through several intermediate products; additional organic molecules are incorporated, and citric acid is regenerated .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its bioavailability and distribution in the body.

Result of Action

The chelation of calcium ions by trisodium citrate results in the disruption of the blood clotting mechanism . This makes trisodium citrate valuable in medical procedures that require anticoagulation, such as during blood storage and in continuous renal replacement therapy (CRRT) as a regional citrate anticoagulation (RCA) agent .

Action Environment

The action of trisodium citrate can be influenced by environmental factors. For instance, it is hygroscopic and may absorb moisture from the environment . Additionally, it can decompose under excess heat . Therefore, the compound’s action, efficacy, and stability may vary depending on the conditions of storage and use.

Safety and Hazards

Citric acid trisodium salt hydrate can cause serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, protective clothing, eye protection, and face protection should be worn . If it gets in the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

trisodium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.3Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;3*+1;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIDNTKRVKSLDB-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Na3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040781
Record name Sodium citrate tribasic hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

SOLID IN VARIOUS FORMS.
Record name SODIUM CITRATE PENTAHYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water: good
Record name SODIUM CITRATE PENTAHYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Product Name

Trisodium citrate pentahydrate

CAS RN

6858-44-2
Record name Sodium citrate tribasic hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, hydrate (2:6:11)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM CITRATE PENTAHYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

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